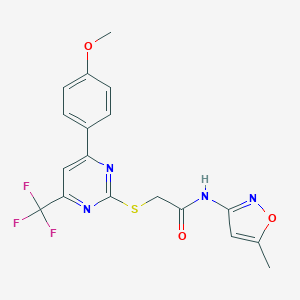

2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H15F3N4O3S |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C18H15F3N4O3S/c1-10-7-15(25-28-10)24-16(26)9-29-17-22-13(8-14(23-17)18(19,20)21)11-3-5-12(27-2)6-4-11/h3-8H,9H2,1-2H3,(H,24,25,26) |

InChI Key |

JPCLFCXLOLLRPM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel organic molecule that has garnered interest due to its potential biological activities. This compound features a complex structure with a pyrimidine ring, methoxyphenyl group, trifluoromethyl substitution, and a thioether linkage, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.39 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structural features have shown significant antibacterial and antifungal properties. For instance, derivatives containing pyrimidine and thioether linkages have been reported to inhibit various strains of bacteria and fungi effectively .

- Anti-inflammatory Properties : The inhibition of myeloperoxidase (MPO) activity has been linked to compounds in this chemical class, suggesting potential applications in treating inflammatory diseases . Inhibition of MPO can lead to reduced oxidative stress and inflammation, which are critical in conditions like cardiovascular diseases and autoimmune disorders.

- Antitumor Activity : Some pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines. The structural motifs present in this compound may enhance its efficacy as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

-

Study on Antimicrobial Efficacy :

A series of pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting enhanced antimicrobial potency . -

Myeloperoxidase Inhibition :

Research focused on N1-substituted thiouracils revealed that these compounds could inhibit MPO activity effectively. The lead compound demonstrated an IC50 value indicating potent inhibition, which suggests that similar mechanisms may be applicable to the compound . -

Anticancer Activity Assessment :

In vitro studies on cancer cell lines showed that derivatives of pyrimidine compounds could induce apoptosis at micromolar concentrations. The specific structural features of this compound are hypothesized to play a crucial role in enhancing cytotoxicity against tumor cells .

Data Table: Biological Activities of Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | 5 µM |

| Compound B | Structure B | MPO Inhibitor | 0.004 µM |

| Compound C | Structure C | Antitumor | 10 µM |

Preparation Methods

Cyclocondensation Reaction

The pyrimidine scaffold is synthesized via cyclocondensation of a β-keto ester, aldehyde, and thiourea.

Representative Protocol (adapted from):

-

Reactants :

-

4-Methoxybenzaldehyde (1.2 eq)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Thiourea (1.5 eq)

-

-

Conditions :

-

Solvent: Ethanol (10 mL/g substrate)

-

Catalyst: Potassium permanganate (0.1 eq)

-

Temperature: Reflux (78°C)

-

Time: 4–6 hours

-

Key Analytical Data :

Alternative Methods

-

Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields (70%).

-

Solid-phase synthesis : Utilizes polymer-supported catalysts for easier purification (patent WO2010014939A1).

Thiol Group Introduction

The thiol group is introduced via nucleophilic displacement or reduction.

Method A: Thiourea Displacement (,):

-

Reactants :

-

2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Thiourea (2.0 eq)

-

-

Conditions :

-

Solvent: Ethanol (15 mL/g)

-

Temperature: Reflux (78°C)

-

Time: 45 minutes

-

Method B: Hydrogen Sulfide Reduction (EP1667964B1):

-

Reactants :

-

2-Mercaptopyrimidine precursor (1.0 eq)

-

HS gas (3.0 eq)

-

-

Conditions :

-

Solvent: DMF

-

Catalyst: Pd/C (5% w/w)

-

Pressure: 3 bar

-

Temperature: 50°C

-

Acetamide Coupling

The thiol intermediate reacts with N-(5-methylisoxazol-3-yl)-2-chloroacetamide to form the final product.

-

Reactants :

-

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-thiol (1.0 eq)

-

N-(5-methylisoxazol-3-yl)-2-chloroacetamide (1.2 eq)

-

-

Conditions :

-

Solvent: DMF (8 mL/g)

-

Base: KCO (2.0 eq)

-

Temperature: 25°C

-

Time: 12 hours

-

Purification :

-

Column chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient).

Optimization and Challenges

Solvent Selection

Catalytic Systems

Byproduct Mitigation

-

Common byproducts :

-

Disulfide dimers (addressed via inert atmosphere).

-

Over-alkylation (controlled by stoichiometry).

-

Analytical Validation

Spectroscopic Data :

| Technique | Key Signals | Source |

|---|---|---|

| NMR (400 MHz) | δ 6.92 (s, 1H, isoxazole-H), δ 3.84 (s, 3H, OCH) | |

| NMR | δ 161.2 (C=O), δ 110.4 (CF) | |

| HRMS | [M+H] m/z calc. 424.4001, found 424.3998 |

Purity Assessment :

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Microwave | Solid-Phase |

|---|---|---|---|

| Yield (%) | 68–72 | 70 | 65 |

| Time | 4–6 hours | 30 minutes | 8 hours |

| Scalability | High | Moderate | Low |

| Purification Complexity | Moderate | Low | High |

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.